![molecular formula C8H6O3S B099236 1,2-Benzoxathiine 2,2-dioxide CAS No. 16979-15-0](/img/structure/B99236.png)
1,2-Benzoxathiine 2,2-dioxide
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Overview
Description
1,2-Benzoxathiine 2,2-dioxide, also known as Benzofuranone, is a heterocyclic organic compound with the molecular formula C8H6O3S. It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of 1,2-Benzoxathiine 2,2-dioxide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, which leads to its anti-inflammatory and antitumor properties.
Biochemical and Physiological Effects
Studies have shown that 1,2-Benzoxathiine 2,2-dioxide has a wide range of biochemical and physiological effects. It has been found to reduce inflammation, inhibit tumor growth, and possess antimicrobial properties. It has also been shown to have antioxidant effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1,2-Benzoxathiine 2,2-dioxide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and is readily available. However, one of the limitations of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
Future Directions
There are several future directions for research on 1,2-Benzoxathiine 2,2-dioxide. One area of interest is its potential use as a catalyst in organic reactions. Another area of interest is its potential use as an anti-inflammatory and antitumor agent in the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, 1,2-Benzoxathiine 2,2-dioxide is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. It has been found to possess anti-inflammatory, antitumor, and antimicrobial properties. It is synthesized through several methods, with the oxidation of 2-mercaptobenzofuran being one of the most commonly used methods. While it has several advantages for lab experiments, its potential toxicity must be carefully considered. Future research directions include its potential use as a catalyst in organic reactions and as an anti-inflammatory and antitumor agent in the treatment of various diseases.
Synthesis Methods
1,2-Benzoxathiine 2,2-dioxide can be synthesized through several methods. One of the most commonly used methods involves the oxidation of 2-mercaptobenzofuran with hydrogen peroxide. This method yields a high purity of 1,2-Benzoxathiine 2,2-dioxide and is easy to perform.
Scientific Research Applications
1,2-Benzoxathiine 2,2-dioxide has been extensively studied for its potential applications in various fields of science. It has been found to possess anti-inflammatory, antitumor, and antimicrobial properties. It has also been studied for its potential use as a catalyst in organic reactions.
properties
CAS RN |
16979-15-0 |
---|---|
Product Name |
1,2-Benzoxathiine 2,2-dioxide |
Molecular Formula |
C8H6O3S |
Molecular Weight |
182.2 g/mol |
IUPAC Name |
1,2λ6-benzoxathiine 2,2-dioxide |
InChI |
InChI=1S/C8H6O3S/c9-12(10)6-5-7-3-1-2-4-8(7)11-12/h1-6H |
InChI Key |
IOWUKYOBEYEGBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CS(=O)(=O)O2 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CS(=O)(=O)O2 |
Other CAS RN |
16979-15-0 |
synonyms |
1,4-Benzoxathiin 4,4-dioxide |
Origin of Product |
United States |
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